3-Bromo-6-fluoro-1,2-benzoxazole is a heterocyclic compound belonging to the benzoxazole family, characterized by a bicyclic structure that includes a benzene ring fused with an oxazole ring. The molecular formula of this compound is C₇H₃BrFNO, and it has a molecular weight of approximately 216.009 g/mol. The unique presence of bromine and fluorine atoms in its structure imparts distinctive chemical properties, enhancing its reactivity and biological activity, making it valuable in various scientific and industrial applications.
This compound exhibits significant biological activity due to its ability to interact with various biological targets, including enzymes and proteins like DNA topoisomerases. The planar structure allows for efficient interactions through π-π stacking or π-cation interactions, while the nitrogen and oxygen atoms in the oxazole moiety serve as hydrogen bond acceptors. These interactions enable the compound to influence multiple metabolic pathways and cellular processes associated with disease pathology.
The synthesis of 3-Bromo-6-fluoro-1,2-benzoxazole typically involves the reaction of 2-aminophenol with suitable brominated and fluorinated reagents. A common method includes the condensation of 2-aminophenol with 3-bromo-6-fluorobenzaldehyde under acidic conditions. This reaction can be optimized for higher yields using advanced catalytic systems and continuous flow reactors, adhering to green chemistry principles such as solvent-free conditions .
3-Bromo-6-fluoro-1,2-benzoxazole has diverse applications, particularly in:
Studies have shown that 3-Bromo-6-fluoro-1,2-benzoxazole interacts effectively with several biological targets. Its mechanism of action involves binding to specific proteins or enzymes, influencing their activity. This interaction profile is crucial for understanding its potential therapeutic roles and optimizing its efficacy in drug development.
Several compounds are structurally similar to 3-Bromo-6-fluoro-1,2-benzoxazole. Below is a comparison highlighting their uniqueness:
| Compound Name | Unique Features |
|---|---|
| 3-Bromo-1,2-benzoxazole | Lacks fluorine; may exhibit different reactivity profiles. |
| 6-Fluoro-1,2-benzoxazole | Lacks bromine; potential differences in biological activity. |
| 3-Chloro-6-fluoro-1,2-benzoxazole | Chlorine instead of bromine; may have altered chemical properties. |
Compared to these analogs, 3-Bromo-6-fluoro-1,2-benzoxazole offers a unique combination of halogens that enhances its stability and binding affinity to biological targets, distinguishing it as a valuable compound in various applications.
The conventional synthesis of 3-bromo-6-fluoro-1,2-benzoxazole primarily relies on cyclocondensation reactions involving appropriately substituted 2-aminophenol derivatives with suitable carbonyl compounds [1] . The most widely employed approach involves the condensation of 2-amino-4-fluorophenol with brominated aldehyde precursors under acidic conditions . This methodology typically requires elevated temperatures ranging from 120 to 160 degrees Celsius and extended reaction times of 5 to 24 hours to achieve satisfactory conversion rates [5] [6].
The reaction mechanism proceeds through initial imine formation between the amino group and the carbonyl carbon, followed by intramolecular cyclization where the phenolic hydroxyl group attacks the imine carbon to form the benzoxazole ring system [22] [36]. The process generates water as a byproduct, necessitating the use of dehydrating agents or azeotropic removal techniques to drive the reaction to completion [6] [19].
Classical acid catalysts employed in these transformations include phosphorus pentachloride, sulfuric acid, and polyphosphoric acid [6] [43]. Phosphorus pentachloride has demonstrated particular effectiveness in benzoxazole synthesis, with reactions typically conducted at temperatures between 140 and 170 degrees Celsius in halogenated aromatic solvents such as ortho-dichlorobenzene [6]. The catalyst can be recovered and reused through crystallization procedures, making this approach economically viable for larger scale preparations [6].
| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Phosphorus pentachloride | 150-160 | 3-5 | 72-75 | [6] |
| Sulfuric acid | 120-140 | 8-12 | 65-70 | [43] |
| Polyphosphoric acid | 130-150 | 6-10 | 68-73 | [19] |
The substrate scope of conventional cyclocondensation approaches is generally broad, accommodating various halogen substitution patterns on both the phenol and aldehyde components [5] [8]. However, these methods often suffer from harsh reaction conditions, limited functional group tolerance, and the formation of significant amounts of acidic waste products [15] [16].
Transition metal-catalyzed approaches have emerged as powerful alternatives for the synthesis of 3-bromo-6-fluoro-1,2-benzoxazole, offering improved selectivity and milder reaction conditions compared to conventional methods [9] [10] [11]. Palladium-catalyzed systems have demonstrated particular efficacy in constructing the benzoxazole framework through carbon-carbon and carbon-heteroatom bond formation processes [10] [13].
Palladium chloride has been successfully employed in the synthesis of benzoxazoles through the cleavage of carbon-carbon triple bonds in the presence of ortho-aminophenol substrates [10]. This methodology provides rapid access to benzoxazole derivatives under relatively mild conditions, with reaction temperatures typically maintained below 100 degrees Celsius [10] [13]. The process involves initial coordination of the alkyne substrate to the palladium center, followed by oxidative addition and subsequent cyclization to form the heterocyclic ring [10].
Copper-catalyzed decarboxylative carbon-hydrogen arylation reactions have also proven effective for benzoxazole synthesis [11] [14]. These transformations utilize 2-nitrobenzoic acids as coupling partners with benzoxazole substrates in the presence of copper chloride, 1,10-phenanthroline ligand, and silver oxide as oxidant [11]. The optimized reaction conditions employ cesium carbonate as base and operate at 110 degrees Celsius, affording cross-coupling products in yields ranging from 28 to 70 percent [11].
| Metal Catalyst | Ligand System | Temperature (°C) | Yield Range (%) | Substrate Scope |
|---|---|---|---|---|
| Palladium chloride | None required | 80-100 | 60-85 | Alkynes, aminophenols |
| Copper chloride | 1,10-phenanthroline | 110 | 28-70 | Nitrobenzoic acids |
| Copper iodide | 1,10-phenanthroline | 95-210 | 45-80 | Acyl chlorides, bromoanilines |
The mechanistic pathway for copper-catalyzed benzoxazole formation involves initial decarboxylation of the carboxylic acid substrate, followed by carbon-hydrogen activation at the 2-position of the benzoxazole ring [11]. The resulting organometallic intermediate undergoes reductive elimination to form the desired carbon-carbon bond, with silver oxide serving to reoxidize the copper catalyst and maintain the catalytic cycle [11].
Iron-mediated approaches have also been developed, utilizing iron(III) chloride for para-selective carbon-hydrogen functionalization followed by cyclization [9]. These transformations can achieve both chlorination and anisylation patterns on the benzoxazole core, providing access to diversely substituted derivatives [9]. The iron-catalyzed processes typically operate under aerobic conditions, using molecular oxygen as the terminal oxidant [9].
Microwave-assisted synthesis has revolutionized the preparation of 3-bromo-6-fluoro-1,2-benzoxazole by dramatically reducing reaction times while maintaining or improving product yields [15] [16] [17]. The application of microwave irradiation enables rapid and uniform heating of reaction mixtures, leading to enhanced reaction rates and improved selectivity compared to conventional thermal heating methods [15] [18].
The synthesis of benzoxazole derivatives under microwave conditions typically involves the condensation of 2-aminophenol with carboxylic acids or aldehydes in the absence of solvents and metal catalysts [19] [20]. Reaction temperatures range from 100 to 140 degrees Celsius, with optimal conditions often achieved at 130 degrees Celsius for 15 to 30 minutes [15] [16]. These conditions represent a significant improvement over conventional heating, which requires several hours to achieve comparable conversions [17] [20].
Choline chloride-oxalic acid deep eutectic solvent systems have demonstrated exceptional performance as both reaction medium and catalyst for microwave-assisted benzoxazole synthesis [15]. This ionic liquid system promotes the condensation reaction while providing a green and recyclable reaction environment [15]. The deep eutectic solvent can be recovered and reused for multiple reaction cycles without significant loss of catalytic activity [15].
| Microwave Conditions | Temperature (°C) | Time (min) | Yield (%) | Catalyst System |
|---|---|---|---|---|
| 130°C, 850W | 130 | 15 | 90-94 | Choline chloride-oxalic acid |
| 140°C, 300W | 140 | 20 | 85-92 | Catalyst-free |
| 120°C, 600W | 120 | 25 | 78-85 | Polyphosphoric acid |
The mechanism of microwave-enhanced benzoxazole formation involves selective heating of polar molecules and ionic species within the reaction mixture [16] [18]. The rapid heating achieved through microwave irradiation promotes faster imine formation and subsequent cyclization, while minimizing side reactions and decomposition pathways [17] [21]. The improved mass transfer and reduced thermal gradients associated with microwave heating contribute to enhanced reaction selectivity [16].
Substrate scope studies have demonstrated that microwave-assisted conditions accommodate a wide range of functional groups, including halogenated, methoxy-substituted, and phenyl-substituted derivatives [15] [16]. The methodology has proven particularly effective for the synthesis of fluorinated benzoxazoles, where traditional heating methods often lead to decomposition or defluorination [17] [19].
Parallel synthesis approaches utilizing multiposition microwave reactors have enabled the preparation of benzoxazole libraries with high throughput and excellent reproducibility [20]. These systems allow for the simultaneous processing of multiple reactions under identical conditions, facilitating structure-activity relationship studies and synthetic optimization [20].
Mechanochemical synthesis represents an emerging and environmentally sustainable approach for the preparation of 3-bromo-6-fluoro-1,2-benzoxazole that eliminates the need for organic solvents while achieving excellent yields under mild conditions [22] [23] [24]. Ball milling techniques have proven particularly effective for promoting the condensation reactions required for benzoxazole formation [24] [25].
The mechanochemical approach typically involves grinding 2-aminophenol derivatives with appropriate aldehyde or carboxylic acid substrates in the presence of catalytic amounts of Lewis acidic ionic liquids supported on magnetic nanoparticles [22] [23]. The mechanical energy provided by ball milling promotes intimate mixing of reactants and facilitates bond formation through localized heating and pressure effects [25] [27].
Bronsted acidic ionic liquid-supported iron oxide nanoparticles have demonstrated exceptional catalytic activity for mechanochemical benzoxazole synthesis [22]. The magnetic properties of the catalyst system enable facile separation and recovery using external magnetic fields, allowing for multiple recycling cycles without significant loss of activity [22] [23]. Under optimized conditions, yields of 82 to 90 percent can be achieved within 30 minutes of ball milling at room temperature [23].
| Mechanochemical Conditions | Milling Time (min) | Temperature (°C) | Yield (%) | Catalyst Loading |
|---|---|---|---|---|
| Ball mill, 400 rpm | 30 | Room temperature | 82-90 | 4.0 mg LAIL@MNP |
| Mortar-pestle grinding | 45 | Room temperature | 70-85 | Catalyst-free |
| Planetary mill, 600 rpm | 20 | Room temperature | 75-88 | 2.0 mg ZnO-NPs |
The mechanism of mechanochemical benzoxazole formation involves the generation of localized hot spots and reactive intermediates through the application of mechanical stress [24] [25]. The high-energy ball milling process creates fresh reactive surfaces and promotes solid-state mixing that would not occur under conventional solution-phase conditions [27]. The absence of solvents eliminates mass transfer limitations and allows for more efficient contact between reactants [22].
Catalyst-free mechanochemical approaches have also been developed, utilizing simple mortar and pestle grinding techniques to achieve benzoxazole formation [24]. These methods rely solely on mechanical activation to promote the condensation and cyclization reactions, offering a completely green synthetic approach [24]. While reaction times are typically longer compared to catalyzed systems, the simplicity and low cost of these methods make them attractive for certain applications [24].
The substrate scope of mechanochemical benzoxazole synthesis is broad, accommodating various substitution patterns including halogen, alkyl, and aryl groups [22] [23]. The methodology has proven particularly effective for the preparation of heat-sensitive benzoxazole derivatives that might decompose under conventional thermal conditions [25].
Flow chemistry technology has emerged as a transformative approach for the scalable production of 3-bromo-6-fluoro-1,2-benzoxazole, offering precise control over reaction parameters and enabling continuous manufacturing processes [28] [29] [30]. The implementation of continuous flow reactors provides superior heat and mass transfer characteristics compared to batch processes, resulting in improved yields and reduced reaction times [31] [32].
The multistep flow synthesis of benzoxazole derivatives typically involves the sequential transformation of 3-halo-N-acyl aniline precursors through base-mediated deprotonation, ortho-lithiation, and intramolecular cyclization [28] [32]. These transformations are conducted in tubular reactors with precise temperature control, allowing for the stable generation and immediate quenching of unstable lithiated intermediates [28] [33].
Optimized flow conditions for benzoxazole synthesis employ pre-cooling loops operating at sub-ambient temperatures, typically ranging from -20 to 0 degrees Celsius, to maintain the stability of organolithium intermediates [28] [33]. The residence time in the reactor is carefully controlled to minimize byproduct formation while ensuring complete conversion of starting materials [28]. Electrophilic quenching agents are introduced through in-line mixing to trap the lithiated benzoxazole intermediates and afford the desired substituted products [28] [32].
| Flow Parameter | Optimal Range | Typical Value | Impact on Yield |
|---|---|---|---|
| Temperature (°C) | -20 to 0 | -10 | 85-95% yield |
| Residence time (min) | 2-8 | 5 | Minimizes decomposition |
| Flow rate (mL/min) | 0.5-2.0 | 1.0 | Controls mixing efficiency |
| Pressure (bar) | 1-5 | 2 | Prevents solvent boiling |
Manganese-based heterogeneous catalysts have been successfully implemented in continuous flow systems for the oxidative synthesis of 2-arylbenzoxazoles [29]. These catalytic systems utilize cyclopentylmethyl ether as an environmentally friendly reaction medium and employ molecular oxygen as the terminal oxidant [29]. The flow configuration eliminates the need for additional mechanical pumps while ensuring complete catalyst regeneration [29].
The environmental advantages of flow chemistry for benzoxazole production are substantial, with life cycle assessment studies demonstrating 85 percent reduction in carbon emissions compared to equivalent batch processes [31]. The flow approach achieves lower energy consumption and reduced solvent loading, with solvent usage representing up to 88 percent of the environmental impact in traditional batch methods [31].
Scale-up considerations for flow chemistry benzoxazole synthesis involve numbering-up strategies using modular reactor designs [34]. Multiple reaction channels can be operated in parallel to increase throughput while maintaining identical reaction conditions [34]. This approach provides linear scalability and reduces the risk associated with direct scale-up of batch processes [33] [34].
Real-time monitoring capabilities in flow systems enable precise control of reaction progress and immediate adjustment of operating parameters [30]. In-line spectroscopic techniques, including flow nuclear magnetic resonance and infrared spectroscopy, provide continuous feedback on reaction conversion and product quality [30]. These analytical tools facilitate process optimization and ensure consistent product specifications [30].
The thermodynamic stability of 3-Bromo-6-fluoro-1,2-benzoxazole represents a critical parameter for understanding its molecular behavior and chemical reactivity. Benzoxazole derivatives exhibit characteristic thermodynamic properties that are significantly influenced by halogen substitution patterns.
Based on experimental data for the parent benzoxazole compound, the standard enthalpy of formation in the gas phase has been determined as 45.14 ± 0.52 kilojoules per mole, while the solid-state value is -24.20 ± 1.10 kilojoules per mole [1]. The introduction of bromine and fluorine substituents at the 3- and 6-positions, respectively, is expected to substantially modify these thermodynamic parameters.
The electron-withdrawing nature of both halogen substituents contributes to a decreased thermodynamic stability relative to the parent benzoxazole. Computational studies on halogenated benzoxazole derivatives indicate that bromine substitution typically increases the formation enthalpy by approximately 15-25 kilojoules per mole, while fluorine substitution contributes an additional 8-12 kilojoules per mole [2] [3]. Consequently, the estimated gas-phase formation enthalpy for 3-Bromo-6-fluoro-1,2-benzoxazole ranges between 68-82 kilojoules per mole.
The standard enthalpy of sublimation for benzoxazole has been experimentally determined as 69.50 ± 0.40 kilojoules per mole at 298.15 Kelvin [1]. The presence of halogen substituents in 3-Bromo-6-fluoro-1,2-benzoxazole is anticipated to increase this value due to enhanced intermolecular interactions, particularly halogen bonding effects.
Table 3.1.1: Comparative Thermodynamic Parameters
| Parameter | Benzoxazole | 3-Bromo-6-fluoro-1,2-benzoxazole (estimated) |
|---|---|---|
| ΔfH° (gas, kJ/mol) | 45.14 ± 0.52 | 68-82 |
| ΔfH° (solid, kJ/mol) | -24.20 ± 1.10 | -5 to +15 |
| ΔsubH° (kJ/mol) | 69.50 ± 0.40 | 75-85 |
| Cp (solid, J/mol·K) | 141.59 | 165-180 |
The fusion enthalpy of benzoxazole is 16.78 kilojoules per mole at its melting point of 302.50-304.00 Kelvin [1]. Halogen substitution typically increases both the melting point and fusion enthalpy due to stronger intermolecular forces.
Thermal decomposition studies of benzoxazole derivatives reveal that the primary degradation pathway involves ring-opening reactions, with initial cleavage occurring at elevated temperatures above 573 Kelvin [4] [5]. The presence of halogen substituents in 3-Bromo-6-fluoro-1,2-benzoxazole is expected to lower the thermal decomposition temperature by approximately 20-40 Kelvin due to the weakening of carbon-halogen bonds under thermal stress.
The solubility characteristics of 3-Bromo-6-fluoro-1,2-benzoxazole in various organic solvents are governed by intermolecular interactions, including dispersion forces, dipole-dipole interactions, and halogen bonding phenomena.
Dimethyl sulfoxide and dimethylformamide demonstrate excellent solvating capabilities for halogenated benzoxazole derivatives. The high dielectric constants and strong dipole moments of these solvents facilitate dissolution through dipole-induced dipole interactions with the polarized benzoxazole framework. Predicted solubility values exceed 10 milligrams per milliliter in these media [7].
Acetonitrile provides moderate solubility due to its intermediate polarity and ability to participate in weak hydrogen bonding interactions with the benzoxazole nitrogen atom. Estimated solubility ranges between 3-8 milligrams per milliliter.
Chloroform and dichloromethane exhibit particularly favorable solubility characteristics for 3-Bromo-6-fluoro-1,2-benzoxazole due to halogen-halogen interactions and similar polarizability profiles. The presence of bromine and fluorine substituents enhances solubility through specific halogen bonding mechanisms, with predicted values exceeding 15 milligrams per milliliter [8] .
Table 3.2.1: Predicted Solubility Parameters in Organic Solvents
| Solvent | Predicted Solubility (mg/mL) | Interaction Mechanism |
|---|---|---|
| Dimethyl sulfoxide | 12-18 | Dipole-dipole, solvation |
| Chloroform | 15-22 | Halogen bonding, dispersion |
| Dichloromethane | 18-25 | Halogen bonding, polarity matching |
| Tetrahydrofuran | 5-12 | Moderate polarity, ether coordination |
| Acetonitrile | 3-8 | Dipole interactions, weak H-bonding |
| Ethanol | 1-4 | Limited hydrogen bonding |
| n-Hexane | 0.1-0.5 | Poor polarity matching |
Benzene and toluene provide moderate solubility through π-π stacking interactions between aromatic rings. The extended conjugated system of the benzoxazole moiety facilitates these interactions, with estimated solubility values of 2-6 milligrams per milliliter in benzene and 3-8 milligrams per milliliter in toluene.
Primary alcohols such as methanol and ethanol demonstrate limited solubility for 3-Bromo-6-fluoro-1,2-benzoxazole due to the compound's hydrophobic character and limited hydrogen bonding capability. The benzoxazole nitrogen can serve as a weak hydrogen bond acceptor, but the overall hydrophobic nature of the molecule limits dissolution. Predicted solubility values range from 0.5-3 milligrams per milliliter [10].
The acid-base behavior of 3-Bromo-6-fluoro-1,2-benzoxazole is fundamentally governed by the basicity of the benzoxazole nitrogen atom and the electronic effects of halogen substituents.
Benzoxazole exhibits weak basic character with a conjugate acid pKa value of 1.17 ± 0.10 [11]. This relatively low basicity compared to other nitrogen-containing heterocycles reflects the electron-withdrawing influence of the fused oxygen atom and the aromatic character of the ring system [12].
The presence of bromine at the 3-position and fluorine at the 6-position significantly influences the basicity of 3-Bromo-6-fluoro-1,2-benzoxazole through inductive electron withdrawal. Both halogens reduce electron density on the nitrogen atom, thereby decreasing its basicity.
Bromine substitution at the 3-position exerts a strong electron-withdrawing effect due to its proximity to the nitrogen atom and high electronegativity. This substitution typically decreases the pKa by 0.2-0.3 units [13] [14].
Fluorine substitution at the 6-position contributes additional electron withdrawal through its exceptional electronegativity (3.98 on the Pauling scale). This effect decreases the pKa by an estimated 0.1-0.2 units [15].
Table 3.3.1: Acid-Base Dissociation Constants
| Compound | pKa Value | Electronic Effect |
|---|---|---|
| Benzoxazole | 1.17 ± 0.10 | Reference compound |
| 3-Bromo-1,2-benzoxazole | 0.9-1.0 (estimated) | Br inductive effect |
| 6-Fluoro-1,2-benzoxazole | 1.0-1.1 (estimated) | F inductive effect |
| 3-Bromo-6-fluoro-1,2-benzoxazole | 0.5-0.9 (estimated) | Combined halogen effects |
Protonation of 3-Bromo-6-fluoro-1,2-benzoxazole occurs predominantly at the nitrogen atom of the oxazole ring, consistent with computational studies and experimental observations on related benzoxazole derivatives [16] [17]. The protonated species adopts a planar configuration to maximize π-electron delocalization and minimize electrostatic repulsion.
Under physiological pH conditions (7.4), 3-Bromo-6-fluoro-1,2-benzoxazole exists predominantly in its neutral form, as the estimated pKa values (0.5-0.9) are significantly lower than physiological pH. This characteristic influences its membrane permeability and biological distribution patterns.
The octanol-water partition coefficient represents a fundamental parameter for understanding the lipophilic character and membrane permeability of 3-Bromo-6-fluoro-1,2-benzoxazole.
Benzoxazole exhibits a LogP value of 1.59-1.83, as determined through experimental shake-flask methods and computational approaches [1] [11]. This moderate lipophilicity reflects the balance between the hydrophobic benzene ring and the polar oxazole moiety.
Bromine substitution significantly increases lipophilicity through enhanced van der Waals interactions and increased molecular polarizability. Literature studies on halogenated aromatic compounds indicate that bromine substitution contributes +0.7 to +1.0 LogP units [18] [19].
Fluorine substitution provides a more modest increase in lipophilicity, contributing approximately +0.1 to +0.3 LogP units. Despite fluorine's high electronegativity, its small size and strong carbon-fluorine bond contribute to overall molecular hydrophobicity [20] [15].
Table 3.4.1: Partition Coefficient Analysis
| Method | LogP Value | Confidence Level |
|---|---|---|
| Parent benzoxazole (experimental) | 1.59-1.83 | High |
| Fragment-based estimation | 2.4-3.1 | Moderate |
| Computational prediction | 2.6 ± 0.4 | Moderate |
| Similar compound analogy | 2.5-3.2 | Moderate |
Direct experimental determination of the octanol-water partition coefficient for 3-Bromo-6-fluoro-1,2-benzoxazole using the shake-flask method would provide the most reliable data. However, based on comprehensive analysis of structurally related compounds, the LogP value is estimated to be 2.6 ± 0.4.
Beyond octanol-water partitioning, 3-Bromo-6-fluoro-1,2-benzoxazole exhibits distinct partition behavior in other biphasic systems:
Table 3.4.2: Multi-System Partition Coefficients
| Partition System | Predicted LogK | Method |
|---|---|---|
| Air-Water | 1.8 ± 0.5 | Vapor pressure correlation |
| Organic Carbon-Water | 2.3 ± 0.4 | LogP correlation |
| Liposome-Water | 2.4 ± 0.5 | Membrane partition modeling |
| Chloroform-Water | 2.8 ± 0.5 | Halogen affinity prediction |
The partition coefficient exhibits temperature dependence following the van 't Hoff relationship. Increased temperature generally decreases the LogP value due to enhanced molecular motion and reduced intermolecular interactions. The estimated temperature coefficient for 3-Bromo-6-fluoro-1,2-benzoxazole is -0.02 to -0.03 LogP units per Kelvin in the range of 288-313 Kelvin [19] [21].